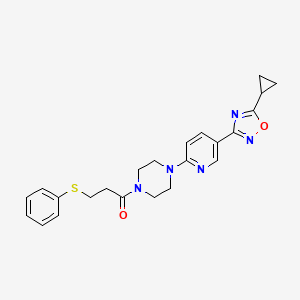

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one

Description

Properties

IUPAC Name |

1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2S/c29-21(10-15-31-19-4-2-1-3-5-19)28-13-11-27(12-14-28)20-9-8-18(16-24-20)22-25-23(30-26-22)17-6-7-17/h1-5,8-9,16-17H,6-7,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOKDZLCKGZADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)CCSC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in drug discovery.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.49 g/mol. The compound features a complex structure comprising a cyclopropyl group, an oxadiazole ring, a pyridine moiety, and a piperazine linkage, all of which contribute to its biological activity.

Biological Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities. These include:

- Anticancer Activity : Several studies have shown that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to the compound have demonstrated IC50 values in the range of 10–30 µM against human cancer cell lines such as HeLa and CaCo-2 .

- Antimicrobial Properties : The presence of the oxadiazole ring has been linked to antimicrobial activity. Compounds with similar structures have shown effectiveness against both gram-positive and gram-negative bacteria .

- Neuroprotective Effects : The compound's structural components suggest potential neuroprotective properties, particularly related to metabotropic glutamate receptors, which are critical in neurodegenerative diseases .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Compounds with oxadiazole units have been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in cancer progression and inflammation .

- Receptor Modulation : The piperazine and pyridine components may interact with neurotransmitter receptors, potentially modulating synaptic transmission and offering therapeutic effects in psychiatric disorders .

- Cytotoxicity : The compound's ability to induce apoptosis in cancer cells has been linked to its structural features that promote cellular stress responses .

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Study on Anticancer Effects : A recent study evaluated a series of oxadiazole derivatives against various cancer cell lines. One derivative exhibited significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells . This suggests that structural modifications can enhance anticancer activity.

- Neuroprotective Study : Another study assessed the neuroprotective potential of compounds related to the target molecule in models of Alzheimer's disease. Results indicated that these compounds could reduce neuroinflammation and protect neuronal cells from oxidative stress .

Data Summary Table

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.49 g/mol |

| Anticancer IC50 | 10–30 µM (varies by cell line) |

| Antimicrobial Activity | Effective against gram-positive/negative bacteria |

| Neuroprotective Effects | Potential modulation of glutamate receptors |

Scientific Research Applications

Biological Activities

Anticancer Properties :

Research indicates that compounds with oxadiazole structures exhibit significant anticancer properties. Studies have shown that derivatives of oxadiazoles can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound may enhance this effect due to the presence of the piperazine and phenylthio groups, which can improve binding affinity to cancer cell receptors.

Antimicrobial Activity :

Some studies have suggested that oxadiazole derivatives possess antimicrobial properties. The unique structure of 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one may allow it to act against various bacterial strains, potentially contributing to the development of new antibiotics.

Neuropharmacological Effects :

The piperazine component is often associated with neuroactive compounds. Preliminary studies indicate that this compound might exhibit anxiolytic or antidepressant effects by modulating neurotransmitter systems in the brain.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Activity Study (2020) | Demonstrated that oxadiazole derivatives significantly inhibited cell proliferation in various cancer cell lines. |

| Antimicrobial Efficacy Research (2021) | Showed promising results against Gram-positive bacteria, suggesting potential as a new antibiotic agent. |

| Neuropharmacological Assessment (2022) | Indicated anxiolytic effects in animal models, warranting further investigation into its mechanism of action. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

(5-Bromofuran-2-yl)(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone

- Key Difference: Replaces the phenylthio-propanone chain with a bromofuran-carbonyl group.

- Impact : Bromine increases molecular weight (367.2 g/mol vs. target compound’s ~450 g/mol) and may enhance halogen bonding to targets. The furan’s oxygen could improve solubility but reduce metabolic stability compared to the phenylthio group .

1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

- Key Difference : Substitutes phenylthio with a 4-chlorobenzenesulfonyl-indole group.

- Activity : Acts as a 5-HT6 receptor antagonist (IC₅₀ ~15 nM), suggesting the target compound may share CNS applications. The sulfonyl group enhances acidity (pKa ~1.5) versus the thioether’s neutrality, affecting blood-brain barrier penetration .

3-{6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one

Substituent Variations in Propanone/Amide Chains

2-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-furanylmethyl)propanamide

- Key Difference : Uses a 1,3,4-oxadiazole-thio chain with a furan-methyl amide .

- Impact: The amide group introduces hydrogen-bonding capacity (logD ~1.2), while furan’s polarity reduces membrane permeability compared to the target’s phenylthio-propanone .

Data Table: Structural and Property Comparison

Q & A

Basic Research Questions

Q. How can synthesis yields of this compound be optimized, and what analytical techniques validate purity?

- Methodological Answer : Synthesis optimization involves reagent selection (e.g., coupling agents like TBTU/HOBt for amide bond formation) and solvent-dependent reaction conditions (e.g., anhydrous DMF at 0–5°C to minimize side reactions) . Temperature control (e.g., reflux for cyclization steps) and stoichiometric ratios (e.g., 1:1.1 molar ratio of piperazine derivatives to thio-propanoic acid) are critical. Purity validation requires HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (e.g., ¹H/¹³C NMR for confirming piperazine linkage and oxadiazole ring integrity) .

Q. What structural features influence its physicochemical properties, and how are they characterized?

- Methodological Answer : The compound’s lipophilicity is modulated by the cyclopropyl-oxadiazole group and phenylthio moiety, calculated via logP values (e.g., using MarvinSketch). X-ray crystallography or NOESY NMR can confirm stereochemistry and spatial arrangement of the piperazine-pyridine-oxadiazole core. IR spectroscopy identifies key functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .

Q. Which in vitro assays are suitable for preliminary biological screening?

- Methodological Answer : Use target-specific assays:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition with ATP-Glo™).

- Antimicrobial activity : Broth microdilution (MIC determination against Gram+/Gram– strains).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates .

Advanced Research Questions

Q. How do substituent modifications (e.g., cyclopropyl vs. methyl/ethyl on oxadiazole) affect target binding?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., replacing cyclopropyl with methyl or ethyl). Use molecular docking (AutoDock Vina) to compare binding affinities to targets like kinase domains or GPCRs. Validate with SPR (surface plasmon resonance) for kinetic binding parameters (KD, kon/koff) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate assays under standardized conditions (e.g., same cell line passages, serum-free media). Use orthogonal techniques:

- Discrepant cytotoxicity Confirm via flow cytometry (apoptosis/necrosis markers).

- Inconsistent enzyme inhibition: Re-test with recombinant proteins from alternate suppliers.

- Apply multivariate analysis (PCA) to identify confounding variables (e.g., solvent DMSO concentration) .

Q. How can computational modeling predict metabolic stability and toxicity?

- Methodological Answer : Use in silico tools:

- Metabolism : Cytochrome P450 metabolism prediction (e.g., StarDrop’s WhichP450™).

- Toxicity : ProTox-II for hepatotoxicity/AMES mutagenicity alerts.

- ADME : SwissADME for bioavailability radar and BBB permeability. Experimental validation via microsomal stability assays (e.g., rat liver microsomes + NADPH cofactor) .

Q. What techniques elucidate the role of the phenylthio group in target engagement?

- Methodological Answer : Perform alanine scanning or isosteric replacement (e.g., phenylthio → phenylsulfonyl). Use X-ray crystallography or Cryo-EM to resolve ligand-target complexes. Compare thermodynamic profiles via ITC (isothermal titration calorimetry) to assess entropy/enthalpy contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.